4-Phenyl-1,3-dioxane (CAS 772-00-9) is a cyclic acetal characterized by a 1,3-dioxane ring substituted with a phenyl group at the 4-position. Functioning primarily as a stable, protected form of 1-phenyl-1,3-propanediol, it presents as a colorless to light yellow liquid with a boiling point of 250-251 °C and a density of 1.11 g/mL . In industrial and laboratory settings, it is highly valued as a robust intermediate for the synthesis of active pharmaceutical ingredients (APIs) and specialty fragrance compounds[1]. Its stable acetal linkage resists basic and nucleophilic conditions, making it an ideal procurement choice for multi-step synthetic sequences requiring selective downstream deprotection.
Substituting 4-phenyl-1,3-dioxane with its unsubstituted counterpart (1,3-dioxane) or structural isomers (like 2-phenyl-1,3-dioxane) fundamentally alters both process parameters and synthetic utility. Unsubstituted 1,3-dioxane is highly volatile (boiling point ~105 °C) and lacks the critical benzylic position required for specific regioselective ring-opening reactions . Conversely, 2-phenyl-1,3-dioxane is a benzaldehyde acetal, which yields entirely different diol products upon cleavage (1,3-propanediol rather than 1-phenyl-1,3-propanediol). Furthermore, attempting to bypass the dioxane intermediate by directly utilizing the styrene precursor often leads to uncontrolled polymerization or poor stereocontrol during direct dihydroxylation, making the pre-formed 4-phenyl-1,3-dioxane essential for reproducible, high-yield procurement [1].
4-Phenyl-1,3-dioxane exhibits a boiling point of 250-251 °C and a density of 1.11 g/mL, significantly higher than unsubstituted 1,3-dioxane (boiling point ~105 °C) . This 145 °C differential allows 4-phenyl-1,3-dioxane to be utilized in high-temperature functionalization reactions without the need for pressurized reactor vessels.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 250-251 °C |
| Comparator Or Baseline | ~105 °C (1,3-Dioxane) |
| Quantified Difference | ~145 °C higher boiling point |
| Conditions | Standard atmospheric pressure (1013 hPa) |
Eliminates the need for specialized high-pressure equipment during elevated-temperature synthetic steps, lowering manufacturing costs.
Enantioenriched 4-phenyl-1,3-dioxane (er = 95:5) undergoes regioselective ring-opening to yield 1-phenyl-1,3-propanediol without any erosion of enantiopurity [1]. In contrast, direct asymmetric dihydroxylation or hydration of styrene often suffers from lower regioselectivity and requires toxic heavy metal catalysts. The robust acetal structure of 4-phenyl-1,3-dioxane preserves the chiral center at the benzylic position during intermediate synthetic steps.
| Evidence Dimension | Enantiomeric retention during diol formation |
| Target Compound Data | Complete retention (er = 95:5 maintained) via acetal cleavage |
| Comparator Or Baseline | Variable enantiomeric excess and regioselectivity via direct styrene oxidation |
| Quantified Difference | 100% transfer of chirality vs. variable/loss in direct routes |
| Conditions | Acid-mediated ring opening of unsubstituted acetals (formals) |
Provides a reliable, stereochemically pure procurement pathway for synthesizing critical pharmaceutical intermediates like fluoxetine and atomoxetine.
The industrial synthesis of 4-phenyl-1,3-dioxane via the Prins condensation of styrene and formaldehyde achieves up to 98.9% selectivity and 87.3% conversion when utilizing optimized solid acid catalysts (e.g., phosphotungstic acid or ZnAlMCM-41) [1]. Traditional liquid mineral acids (like H2SO4) frequently cause unwanted styrene polymerization, drastically reducing the yield of the target dioxane.
| Evidence Dimension | Reaction selectivity for 1,3-dioxane formation |
| Target Compound Data | 98.9% selectivity (using solid acid catalysts) |
| Comparator Or Baseline | Low selectivity / high polymerization (using traditional H2SO4) |
| Quantified Difference | Near-quantitative selectivity vs. significant byproduct formation |
| Conditions | Prins condensation, 90 °C, 3.0 h reaction time |
High-selectivity manufacturing ensures that commercial batches of 4-phenyl-1,3-dioxane possess superior purity, minimizing costly downstream purification for buyers.
The 4-phenyl-1,3-dioxane scaffold is uniquely suited for the synthesis of complex fragrance molecules, such as 2,4,6-trimethyl-4-phenyl-1,3-dioxane (Floropal)[1]. Aliphatic dioxanes cannot replicate the bulky, aromatic foundation required to elicit the specific grapefruit and green olfactive notes characteristic of these derivatives. The phenyl ring provides essential steric and electronic properties that dictate the receptor binding of the final fragrance compound.
| Evidence Dimension | Olfactive profile suitability |
| Target Compound Data | Enables grapefruit/green notes via aromatic substitution |
| Comparator Or Baseline | Aliphatic dioxanes (lack aromatic binding motifs) |
| Quantified Difference | Essential structural requirement for specific fragrance receptor interaction |
| Conditions | Downstream functionalization to 2,4,6-trimethyl derivatives |
Procuring this specific aromatic dioxane is mandatory for flavor and fragrance manufacturers targeting the Floropal family of odorants.
4-Phenyl-1,3-dioxane is highly valued as a stable intermediate in the asymmetric synthesis of 1-phenyl-1,3-propanediol. This diol is a critical building block for blockbuster APIs such as fluoxetine, atomoxetine, and dapoxetine. The dioxane's ability to undergo stereoretentive ring-opening makes it the preferred procurement choice for pharmaceutical manufacturers requiring high enantiomeric purity [1].
The compound serves as the foundational scaffold for synthesizing high-value fragrance ingredients, most notably 2,4,6-trimethyl-4-phenyl-1,3-dioxane (commercially known as Floropal). Its stable ring structure and aromatic substituent are essential for developing the characteristic grapefruit and herbaceous-fresh notes demanded by the cosmetics and perfumery industries[2].
Due to its clean formation via the Prins reaction, 4-phenyl-1,3-dioxane is widely utilized as a benchmark product for evaluating the efficiency of novel solid acid catalysts (e.g., ZnAlMCM-41, phosphotungstic acid, and SBA-15-SO3H). Researchers procure this compound as a reference standard to quantify catalyst selectivity, conversion rates, and recyclability in green chemistry applications [3].
Irritant